molecular formula C14H32NO5P B3055987 Phosphoric acid, diamyl ester, morpholine salt CAS No. 68213-75-2

Phosphoric acid, diamyl ester, morpholine salt

Cat. No.: B3055987
CAS No.: 68213-75-2
M. Wt: 325.38 g/mol
InChI Key: RWYDFXPCXJMPJY-UHFFFAOYSA-N
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Description

Phosphoric acid, diamyl ester, morpholine salt is a chemical compound that combines the properties of phosphoric acid esters and morpholine. Phosphoric acid esters are known for their significant roles in biochemistry, particularly in energy transfer and storage, while morpholine is a versatile chemical used in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphoric acid, diamyl ester, morpholine salt typically involves the esterification of phosphoric acid with amyl alcohols, followed by the neutralization with morpholine. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale esterification processes using continuous reactors. The use of efficient catalysts and optimized reaction conditions are crucial to achieve high production rates and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Phosphoric acid, diamyl ester, morpholine salt can undergo various chemical reactions, including:

    Oxidation: The ester groups can be oxidized to form phosphoric acid derivatives.

    Reduction: The compound can be reduced under specific conditions to yield different phosphorous-containing products.

    Substitution: The ester groups can participate in substitution reactions, where the amyl groups are replaced by other alkyl or aryl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various alkylating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include various phosphoric acid derivatives, phosphonates, and substituted esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Phosphoric acid, diamyl ester, morpholine salt has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential role in biochemical pathways and as a model compound for understanding ester hydrolysis.

    Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: It is used in the production of polymers, as a corrosion inhibitor, and in the formulation of lubricants and surfactants.

Mechanism of Action

The mechanism of action of phosphoric acid, diamyl ester, morpholine salt involves its interaction with various molecular targets and pathways. The ester groups can undergo hydrolysis to release phosphoric acid, which plays a crucial role in energy transfer and storage in biological systems. The morpholine component can interact with various receptors and enzymes, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to phosphoric acid, diamyl ester, morpholine salt include:

  • Phosphoric acid, diethyl ester, morpholine salt
  • Phosphoric acid, dipropyl ester, morpholine salt
  • Phosphoric acid, dibutyl ester, morpholine salt

Uniqueness

This compound is unique due to its specific ester groups and the presence of morpholine. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields. The diamyl ester groups provide a balance between hydrophobicity and hydrophilicity, enhancing its solubility and reactivity in different environments.

Properties

IUPAC Name

dipentyl hydrogen phosphate;morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23O4P.C4H9NO/c1-3-5-7-9-13-15(11,12)14-10-8-6-4-2;1-3-6-4-2-5-1/h3-10H2,1-2H3,(H,11,12);5H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWYDFXPCXJMPJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOP(=O)(O)OCCCCC.C1COCCN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H32NO5P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1071240
Record name Phosphoric acid, dipentyl ester, compd. with morpholine (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1071240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68213-75-2
Record name Phosphoric acid, dipentyl ester, compd. with morpholine (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68213-75-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphoric acid, dipentyl ester, compd. with morpholine (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068213752
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphoric acid, dipentyl ester, compd. with morpholine (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phosphoric acid, dipentyl ester, compd. with morpholine (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1071240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dipentyl hydrogen phosphate, compound with morpholine (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.062.945
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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